5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one
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Overview
Description
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a phenyl group and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide under basic conditions to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted triazines, hydrazine derivatives, and various functionalized triazine compounds.
Scientific Research Applications
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one is unique due to its triazine core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12ClN5O |
---|---|
Molecular Weight |
325.75 g/mol |
IUPAC Name |
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H12ClN5O/c17-12-6-8-13(9-7-12)20-18-10-14-16(23)22-21-15(19-14)11-4-2-1-3-5-11/h1-10,20H,(H,22,23)/b18-10+ |
InChI Key |
QUYAMZVGHTVSOL-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)/C=N/NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)C=NNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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